molecular formula C5H14N2O2S B2988377 N-(1-amino-2-methylpropan-2-yl)methanesulfonamide CAS No. 1251062-48-2

N-(1-amino-2-methylpropan-2-yl)methanesulfonamide

Cat. No.: B2988377
CAS No.: 1251062-48-2
M. Wt: 166.24
InChI Key: ODUQDEOVSWIZAO-UHFFFAOYSA-N
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Description

N-(1-amino-2-methylpropan-2-yl)methanesulfonamide is a chemical compound with the molecular formula C5H14N2O2S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group, a methyl group, and a methanesulfonamide group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-amino-2-methylpropan-2-yl)methanesulfonamide typically involves the reaction of 2-amino-2-methylpropan-1-ol with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-amino-2-methylpropan-2-yl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amines.

Scientific Research Applications

N-(1-amino-2-methylpropan-2-yl)methanesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-amino-2-methylpropan-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the methanesulfonamide group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-1,1-dimethylethyl)methanesulfonamide
  • Methanesulfonamide, N-(2-amino-1,1-dimethylethyl)-

Uniqueness

N-(1-amino-2-methylpropan-2-yl)methanesulfonamide is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its combination of an amino group, a methyl group, and a methanesulfonamide group makes it a versatile compound for various applications.

Properties

IUPAC Name

N-(1-amino-2-methylpropan-2-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2O2S/c1-5(2,4-6)7-10(3,8)9/h7H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUQDEOVSWIZAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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